methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate (molecular formula: C₁₄H₁₆ClN₃O₄, molecular weight: 325.75 g/mol) is a triazole-based ester derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl-hydroxyethyl group at position 1, a hydroxymethyl group at position 5, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-21-13(20)12-10(7-18)17(16-15-12)6-11(19)8-2-4-9(14)5-3-8/h2-5,11,18-19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUKJJFCURDNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a 1,2,3-triazole ring , which is known for its varied biological activities. The molecular formula is with a molecular weight of 310.73 g/mol. The presence of the 4-chlorophenyl and hydroxymethyl groups contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₄ |
| Molecular Weight | 310.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. The specific compound under discussion has been evaluated for its effectiveness against several pathogens.
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxicity of this compound against breast cancer (MCF-7) and lung cancer (A549) cell lines, it was found that:
- MCF-7 Cells : IC50 value of 25 µM after 48 hours.
- A549 Cells : IC50 value of 30 µM after 48 hours.
These results suggest that the compound may serve as a lead for further development in anticancer therapies.
Neuroprotective Effects
Recent studies have indicated that triazole compounds can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.
Table 2: Biological Activities Overview
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Cytotoxic to cancer cell lines |
| Neuroprotective | AChE inhibition observed |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits AChE and butyrylcholinesterase (BuChE), which are critical in neurotransmitter metabolism.
- Cell Cycle Modulation : It affects the cell cycle by inducing G0/G1 phase arrest in cancer cells, leading to apoptosis.
Mechanism of Action
Comparison with Similar Compounds
Substituent Analysis
The compound’s structural analogs differ primarily in substituent groups, which critically influence physicochemical properties and biological activity. Key comparisons include:
Physicochemical Properties
Solubility and Stability
- Target Compound: Hydroxyl groups likely improve aqueous solubility compared to non-hydroxylated analogs like and , which require storage at 2–8°C to prevent degradation .
- Fluorinated Analogs : High lipophilicity due to fluorinated chains reduces aqueous solubility but enhances membrane permeability .
Electronic Effects
- Methoxy groups in and donate electrons, increasing resonance stability of the aromatic system .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen cycloaddition forms the 1,2,3-triazole core via reaction between propargyl esters and azides. A representative protocol involves:
Reagents :
- Methyl 4-azido-5-(hydroxymethyl)carboxylate
- 2-(4-Chlorophenyl)ethylene oxide
Procedure :
- Epoxide ring-opening : 2-(4-Chlorophenyl)ethylene oxide reacts with sodium azide in DMF at 80°C for 12 h to yield 2-azido-1-(4-chlorophenyl)ethanol.
- CuAAC reaction : The azide intermediate couples with methyl propiolate (1.2 eq) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 25°C for 24 h.
- Hydroxymethyl introduction : Post-cycloaddition, formaldehyde is condensed under basic conditions (K₂CO₃, DMF, 60°C) to install the hydroxymethyl group.
Yield : 62–68% after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24–36 h |
| Temperature | 25–40°C |
| Regioselectivity | >95% N-1 isomer |
Hydroxyethylation via Nucleophilic Addition
This method installs the 2-(4-chlorophenyl)-2-hydroxyethyl moiety through Grignard reagent addition:
Reagents :
- Methyl 5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
- 4-Chlorophenylmagnesium bromide
Procedure :
- Grignard formation : 4-Chlorophenylmagnesium bromide (1.5 eq) is prepared in anhydrous THF under N₂.
- Nucleophilic attack : The triazole ester is added dropwise at −10°C, followed by warming to 25°C over 4 h.
- Quenching and isolation : Reaction quenched with NH₄Cl (sat.), extracted with EtOAc, and purified via recrystallization (ethanol/water).
Yield : 55–60% (white crystalline solid).
Spectroscopic Validation :
One-Pot Tandem Synthesis
Industrial-scale production favors a tandem approach combining triazole formation and side-chain functionalization:
Reagents :
- Methyl 2-azidoacetate
- 4-Chlorostyrene oxide
- Paraformaldehyde
Procedure :
- Epoxide-azide coupling : 4-Chlorostyrene oxide (1.0 eq) reacts with methyl 2-azidoacetate (1.1 eq) in toluene at 110°C for 8 h.
- In situ cycloaddition : CuI (5 mol%) and DIPEA (2.0 eq) catalyze triazole ring closure at 80°C for 6 h.
- Hydroxymethylation : Paraformaldehyde (1.5 eq) is added with KOH (0.5 eq) at 60°C for 3 h.
Yield : 70–73% (crude), 65% after recrystallization.
Advantages :
- Eliminates intermediate purification
- Reduces solvent waste (toluene recycled)
Optimization Strategies
Catalytic System Tuning
- Cu(I) vs. Ru(II) catalysts : Cu(I) provides higher regioselectivity (>95% N-1) but requires strict anaerobic conditions. Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) enable lower temperatures (50°C) but yield 85:15 N-1/N-2 mixtures.
- Ligand effects : Bipyridine ligands enhance CuAAC rates by stabilizing Cu(I) intermediates, reducing reaction time to 8–12 h.
Protective Group Chemistry
- Hydroxymethyl protection : Acetylation (Ac₂O/pyridine) prevents oxidation during storage. Deprotection uses NaOH/MeOH (0.5 M, 2 h).
- Ester stability : Methyl esters remain intact under Grignard conditions but hydrolyze in LiOH/THF/H₂O (1:3:1, 12 h).
Analytical Characterization
Spectroscopic Profiles
FT-IR (KBr) :
- 3420 cm⁻¹ (O-H stretch)
- 1725 cm⁻¹ (C=O ester)
- 1590 cm⁻¹ (C=N triazole)
LC-MS (ESI+) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
